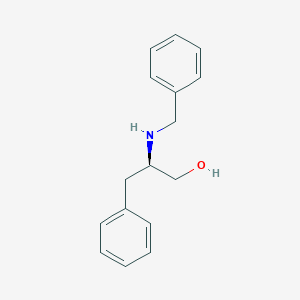

![molecular formula C23H17F3N2OS B2384838 2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one CAS No. 338957-89-4](/img/structure/B2384838.png)

2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

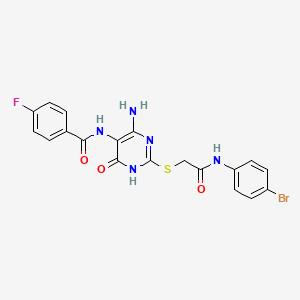

The compound “2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one” is a derivative of quinazoline and quinazolinone . Quinazoline and quinazolinone are heterocyclic fused rings that have drawn considerable attention due to their wide applications in pharmaceutical chemistry . They are reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules .

Applications De Recherche Scientifique

Synthesis of Functionalized Quinazolinones

Quinazolinone derivatives are synthesized through various chemical reactions, including intramolecular electrophilic cyclization and reactions with halogens, chalcogen tetrahalides, and nucleophiles. These processes yield compounds with potential applications in pharmaceuticals and materials science. For example, the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones involves regioselective reactions to produce linearly fused quinazolinium trihalides and other derivatives with potential biological activity (Kut, Onysko, & Lendel, 2020).

Antimicrobial and Antifungal Activities

Quinazolinone derivatives have been evaluated for their antimicrobial and antifungal properties. The synthesis of new compounds and their testing against various bacterial and fungal strains have shown promising activities. These compounds could serve as leads for the development of new antimicrobial agents. For instance, certain derivatives have shown encouraging antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against various fungi (Ahmed, Abd-Alla, & El-zohry, 2007).

Anticancer Activity

Quinazolinone derivatives have been investigated for their potential anticancer activities. The design, synthesis, and pharmacological evaluation of these compounds, including their ability to inhibit tubulin polymerization and disrupt vascular structures in tumors, highlight their potential as anticancer agents. Notably, compounds such as 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have demonstrated significant growth inhibitory activities across a range of cancer cell lines (Driowya, Leclercq, Vérones, et al., 2016).

Anticonvulsant and Antihistaminic Activities

Some quinazolinone derivatives are explored for their anticonvulsant and antihistaminic properties. The synthesis of novel compounds and their evaluation in animal models have shown that certain derivatives possess significant activity in these areas, offering potential for the development of new therapeutic agents for neurological and allergic conditions. For example, novel 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones were found to have equipotent H1-antihistaminic activity compared to chlorpheniramine maleate, with minimal sedation effects (Alagarsamy, Giridhar, & Yadav, 2005).

Corrosion Inhibition

Quinazolinone derivatives are also investigated for their potential as corrosion inhibitors. The synthesis and characterization of new compounds, followed by their evaluation in corrosion inhibition assays, have demonstrated their effectiveness in protecting metal surfaces against corrosion in acidic environments. This application is crucial for industries where metal corrosion can lead to significant economic losses and safety hazards (Errahmany, Rbaa, Abousalem, et al., 2020).

Propriétés

IUPAC Name |

2-[(3-methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N2OS/c1-15-6-4-9-18(12-15)30-14-21-27-20-11-3-2-10-19(20)22(29)28(21)17-8-5-7-16(13-17)23(24,25)26/h2-13H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYIFWSNYWPZIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[3-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2384757.png)

amine hydrochloride](/img/structure/B2384760.png)

![2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B2384765.png)

![N-[1-[4-(Difluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B2384771.png)

![N-(3-bromophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2384772.png)

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2384776.png)